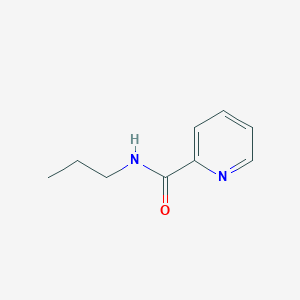
4-(3-Iodobenzyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Iodobenzyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of an iodine atom attached to the benzyl group, which is further connected to the piperidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Iodobenzyl)piperidine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-benzylpiperidine and an iodine source.
Iodination Reaction: The iodination of the benzyl group is achieved using an iodine source, such as iodine monochloride (ICl) or molecular iodine (I2), in the presence of a suitable oxidizing agent.
Reaction Conditions: The reaction is usually carried out in an organic solvent, such as dichloromethane (CH2Cl2), at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs and environmental impact. Advanced techniques, such as continuous flow reactors and automated synthesis, may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4-(3-Iodobenzyl)piperidine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The benzyl group can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.
Reduction Reactions: The compound can be reduced to remove the iodine atom, yielding the corresponding benzylpiperidine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Major Products
Substitution Reactions: Products include azido or cyano derivatives of benzylpiperidine.
Oxidation Reactions: Products include benzaldehyde or benzoic acid derivatives.
Reduction Reactions: The major product is benzylpiperidine.
Applications De Recherche Scientifique
4-(3-Iodobenzyl)piperidine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-(3-Iodobenzyl)piperidine primarily involves its interaction with sigma receptors. Sigma receptors are a class of proteins involved in various cellular processes, including signal transduction and ion channel regulation. The compound binds to these receptors with high affinity, modulating their activity and influencing downstream signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Benzylpiperidine: Lacks the iodine atom, resulting in different chemical reactivity and biological activity.
4-(3-Bromobenzyl)piperidine: Contains a bromine atom instead of iodine, leading to variations in reactivity and binding affinity.
4-(3-Chlorobenzyl)piperidine: Contains a chlorine atom, which also affects its chemical and biological properties.
Uniqueness
4-(3-Iodobenzyl)piperidine is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and binding characteristics. The iodine atom enhances the compound’s ability to participate in specific reactions and interact with biological targets, making it valuable for various research applications .
Propriétés
Formule moléculaire |
C12H16IN |
|---|---|
Poids moléculaire |
301.17 g/mol |
Nom IUPAC |
4-[(3-iodophenyl)methyl]piperidine |
InChI |
InChI=1S/C12H16IN/c13-12-3-1-2-11(9-12)8-10-4-6-14-7-5-10/h1-3,9-10,14H,4-8H2 |
Clé InChI |
SPXYRKBEBVDGOE-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCC1CC2=CC(=CC=C2)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![rel-Ethyl (3aR,6aS)-1-benzylhexahydrocyclopenta[b]pyrrole-3a(1H)-carboxylate](/img/structure/B13120214.png)


![6-Ethyl-4-(2-hydroxyethyl)-2H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B13120237.png)


![2-Bromo-4-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B13120250.png)






